Cas no 144740-56-7 (Methyl 2-bromo-6-(trifluoromethyl)nicotinate)
Methyl 2-bromo-6-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 2-bromo-6-(trifluoromethyl)nicotite
- 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester
- methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
- methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate
- methylbromotrifluoromethylnicotinate
- PEEBGPINNABOSD-UHFFFAOYSA-N
- 7139AA
- RP15600
- PC49541
- SY247095
- AX8
- DB-370739
- 144740-56-7
- SCHEMBL124080
- AKOS005071803
- MFCD12025861
- Methyl2-bromo-6-(trifluoromethyl)nicotinate
- methyl 2-bromo-6-trifluoromethylpyridine-3-carboxylate
- 2-Bromo-6-trifluoromethyl-nicotinic acid methyl ester
- J-521968
- AC4297
- DTXSID60570173
- BD-0273
-
- MDL: MFCD12025861
- Inchi: 1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
- InChI Key: PEEBGPINNABOSD-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OC)C=CC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 282.94558g/mol
- Monoisotopic Mass: 282.94558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2
Methyl 2-bromo-6-(trifluoromethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177908-1g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 1g |
$403 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17215-250mg |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 250mg |
¥342.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17215-5g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 5g |
¥3225.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17215-1g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 1g |
¥922.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17215-10g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 10g |
¥11259.0 | 2024-07-15 | |
| Chemenu | CM177908-250mg |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 250mg |
$127 | 2022-06-12 | |
| Chemenu | CM177908-1g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 1g |
$238 | 2022-06-12 | |
| Chemenu | CM177908-5g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate |
144740-56-7 | 95% | 5g |
$594 | 2022-06-12 | |
| abcr | AB269240-250 mg |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate; 95% |
144740-56-7 | 250MG |
€203.00 | 2022-09-01 | ||
| abcr | AB269240-1 g |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate; 95% |
144740-56-7 | 1g |
€345.50 | 2022-09-01 |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate Suppliers
Methyl 2-bromo-6-(trifluoromethyl)nicotinate Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Methyl 2-bromo-6-(trifluoromethyl)nicotinate
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromo-6-(trifluoromethyl)nicotinate (CAS no. 144740-56-7) is a highly valuable compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of both bromine and trifluoromethyl substituents, make it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
The compound’s molecular structure, characterized by a nicotinic acid backbone modified with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position, imparts distinct electronic and steric properties. These features are particularly advantageous in drug design, as they can influence both the reactivity of the molecule during synthesis and its biological activity upon administration. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity to biological targets, making it a staple in the development of small-molecule drugs.
In recent years, there has been significant interest in exploring the applications of methyl 2-bromo-6-(trifluoromethyl)nicotinate in the development of antiviral and anticancer agents. The bromine substituent at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to construct complex molecular architectures with high precision.
One notable area of research involving this compound is its use in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating methyl 2-bromo-6-(trifluoromethyl)nicotinate into kinase inhibitor molecules, researchers can fine-tune the pharmacokinetic properties of these compounds, improving their efficacy and selectivity. For instance, studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific kinases, making them potential candidates for further development into therapeutic drugs.
The trifluoromethyl group in methyl 2-bromo-6-(trifluoromethyl)nicotinate also contributes to its utility in drug design by enhancing lipophilicity and reducing metabolic degradation. This property is particularly important for oral bioavailability, as it helps ensure that the drug remains stable in the digestive system and reaches its target site of action effectively. Additionally, the presence of both bromine and trifluoromethyl substituents allows for further derivatization through halogen-metal exchange reactions or other transition-metal-catalyzed processes, providing chemists with a broad palette of synthetic options.
Recent advancements in computational chemistry have further highlighted the importance of methyl 2-bromo-6-(trifluoromethyl)nicotinate as a key intermediate. Molecular modeling studies have shown that modifications to this compound can significantly alter its binding interactions with biological targets. By leveraging computational tools, researchers can predict how different structural variations will impact drug efficacy and toxicity profiles, accelerating the drug discovery process. This approach has already been successfully applied to several projects aimed at developing new treatments for infectious diseases and chronic conditions.
The versatility of methyl 2-bromo-6-(trifluoromethyl)nicotinate extends beyond its role as an intermediate in small-molecule drug synthesis. It has also been explored as a precursor for materials science applications, where its unique electronic properties make it suitable for use in organic electronics and advanced material formulations. The ability to precisely control molecular structure through synthetic modifications allows researchers to tailor these materials for specific applications, such as flexible electronics or optoelectronic devices.
In conclusion, methyl 2-bromo-6-(trifluoromethyl)nicotinate (CAS no. 144740-56-7) is a multifaceted compound with significant implications for both pharmaceutical and materials science research. Its structural features enable diverse synthetic pathways and biological activities, making it an indispensable tool for chemists and biologists alike. As our understanding of molecular interactions continues to evolve, it is likely that this compound will play an even greater role in the development of next-generation therapeutics and advanced materials.
144740-56-7 (Methyl 2-bromo-6-(trifluoromethyl)nicotinate) Related Products
- 749875-07-8(2-Bromo-6-(trifluoromethyl)nicotinic Acid)
- 1807006-93-4(Methyl 2-bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate)
- 1805374-96-2(Methyl 2-bromo-5-(difluoromethyl)-6-methylpyridine-3-carboxylate)
- 1804464-05-8(Methyl 2-bromo-5-cyano-6-(difluoromethyl)pyridine-3-carboxylate)
- 1227581-53-4(methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate)
- 1805049-53-9(Methyl 3,6-dibromo-2-(difluoromethyl)pyridine-5-carboxylate)
- 1805255-82-6(Methyl 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylate)
- 1806915-71-8(Methyl 2-bromo-6-(difluoromethyl)-3-methylpyridine-5-carboxylate)
- 280567-79-5(Ethyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate)
- 1805395-34-9(2-Bromo-6-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid)